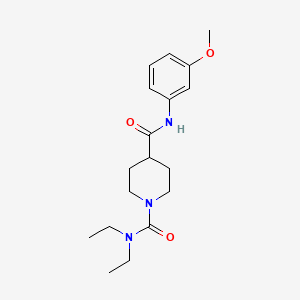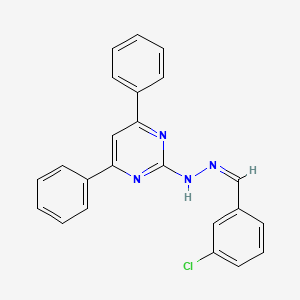![molecular formula C21H26N4O3 B5403745 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5403745.png)
2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells. By inhibiting BTK, 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole blocks the signaling pathways that promote the growth and survival of cancer cells and autoimmune cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation and activation of autoimmune cells. It has also been shown to reduce the levels of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole is its high selectivity for BTK, which reduces the risk of off-target effects. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for clinical development. However, one limitation of 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole is that it may not be effective against all types of cancer and autoimmune diseases, as some cells may have alternative survival pathways that are not dependent on BTK.
Zukünftige Richtungen
There are several potential future directions for the development of 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole. One possibility is to evaluate its efficacy in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its anti-cancer or immunomodulatory effects. Another direction is to investigate its potential in other types of cancer and autoimmune diseases, such as multiple myeloma or type 1 diabetes. Finally, further studies are needed to understand the long-term safety and efficacy of 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole in clinical trials.
Synthesemethoden
The synthesis of 2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole involves several steps, including the reaction of 4-(1-pyrrolidinyl)butanoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 1H-indole-2-carboxylic acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole has been extensively studied in preclinical models of cancer and autoimmune diseases. In particular, it has shown potent activity against B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has also been shown to be effective against autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Eigenschaften
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-pyrrolidin-1-ylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-19(23-9-3-4-10-23)7-8-20(27)24-11-13-25(14-12-24)21(28)18-15-16-5-1-2-6-17(16)22-18/h1-2,5-6,15,22H,3-4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFYCRRPRDFVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)butane-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-[1-(4-methylpentanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5403671.png)
![3-(4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5403673.png)
![methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5403688.png)
![4-pyrrolidin-1-yl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5403706.png)

![N-(2-methoxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5403718.png)


![methyl ({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5403729.png)
![ethyl 6-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinate](/img/structure/B5403733.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
![diethyl 3-methyl-5-[(4-morpholinylacetyl)amino]-2,4-thiophenedicarboxylate oxalate](/img/structure/B5403764.png)
![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)